molecular formula C21H18INO4S B14950940 Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B14950940
M. Wt: 507.3 g/mol
InChI Key: GYHVCQSVFVGKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of iodophenoxy, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-iodophenol with ethyl bromoacetate to form ethyl 2-(2-iodophenoxy)acetate . This intermediate is then subjected to further reactions, including acylation and thiophene ring formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodophenoxy derivatives and thiophene-based molecules. Examples are:

  • ETHYL 2-(2-IODOPHENOXY)ACETATE
  • 4-PHENYL-3-THIOPHENECARBOXYLIC ACID

Uniqueness

ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodophenoxy and thiophene moieties allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18INO4S

Molecular Weight

507.3 g/mol

IUPAC Name

ethyl 2-[[2-(2-iodophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H18INO4S/c1-2-26-21(25)19-15(14-8-4-3-5-9-14)13-28-20(19)23-18(24)12-27-17-11-7-6-10-16(17)22/h3-11,13H,2,12H2,1H3,(H,23,24)

InChI Key

GYHVCQSVFVGKMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.